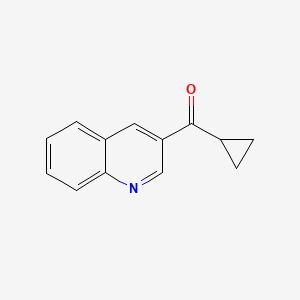![molecular formula C7H3ClF5NS B2408981 3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 478246-09-2](/img/structure/B2408981.png)
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1823183-18-1 . It has a molecular weight of 295.62 . This compound is solid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine”, has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a pharmaceutical product, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF5NO2S/c8-4-1-3 (7 (11,12)13)2-14-5 (4)17 (15,16)6 (9)10/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound is solid at room temperature . More detailed physical and chemical properties were not found in the sources I retrieved.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In addition to their use in human medicine, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Development of Functional Materials
The development of organic compounds containing fluorine, including TFMP derivatives, has led to many recent advances in the field of functional materials .
Research on Fluorinated Organic Chemicals
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of active pharmaceutical and agrochemical ingredients .
Biochemical Pathways
Trifluoromethylpyridines, a group to which this compound belongs, are known to play a key role in various biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Action Environment
It’s worth noting that the physicochemical properties of fluorine-containing compounds can be influenced by environmental conditions, which may in turn affect their biological activities .
properties
IUPAC Name |
3-chloro-2-(difluoromethylsulfanyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NS/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETWSXKLQUDGAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

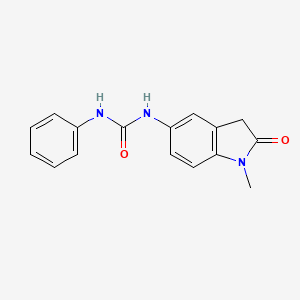
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)
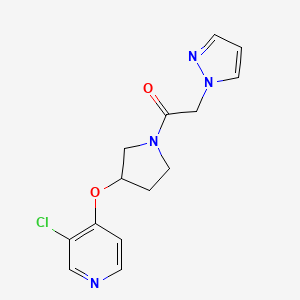
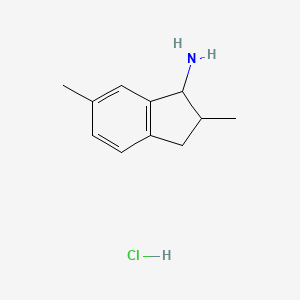
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)
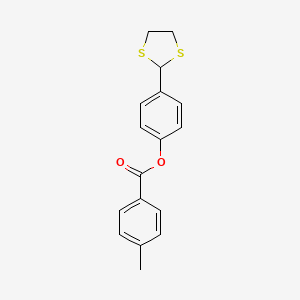

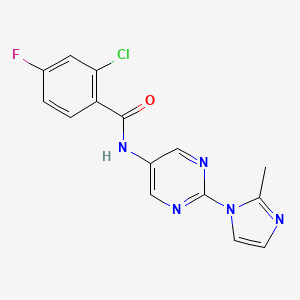
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
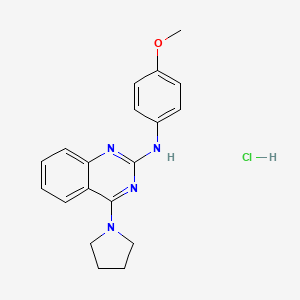
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)
